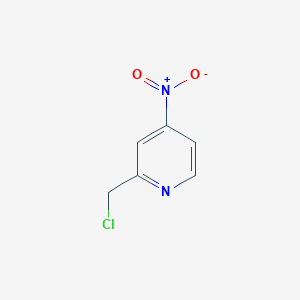

2-(Chloromethyl)-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHNLCUQDKMNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652192 | |

| Record name | 2-(Chloromethyl)-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312321-71-4 | |

| Record name | 2-(Chloromethyl)-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-4-nitropyridine CAS number and properties

An In-Depth Technical Guide to 2-(Chloromethyl)-4-nitropyridine: Synthesis, Properties, and Applications

Abstract

This compound is a key heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive chloromethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a highly versatile intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety considerations, and detailed synthetic protocols. Furthermore, it explores the compound's reactivity, highlighting its utility as a precursor in the development of novel pharmaceutical and agrochemical agents for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physical characteristics of a chemical are foundational to its effective use in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 312321-71-4 | [1][][3] |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][][3] |

| Synonyms | 2-CHLOROMETHYL-4-NITRO-PYRIDINE, CHEMPACIFIC 38140 | [][3] |

| InChI Key | CSHNLCUQDKMNFC-UHFFFAOYSA-N | [] |

| SMILES | C1=CN=C(C=C1[O-])CCl | [] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 172.57 g/mol | [1][][3] |

| Boiling Point | 305.6°C at 760 mmHg (Predicted) | [][3] |

| Density | 1.412 g/cm³ (Predicted) | [][3] |

| pKa | -0.20 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

GHS Hazard Statements (Inferred from Analogs):

-

H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) and Handling Recommendations:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[6]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[6]

-

Respiratory Protection: If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[3][4] Keep away from strong oxidizing agents.[7]

Synthesis and Mechanism

The synthesis of this compound is not commonly detailed as a direct procedure. However, a logical synthetic route can be constructed based on established transformations of pyridine derivatives. A plausible multi-step pathway involves the N-oxidation of a picoline precursor, followed by nitration and subsequent chlorination.

Proposed Synthetic Workflow

Caption: A multi-step synthesis starting from 2-picoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous chemical transformations.[8][9][10][11] Researchers should optimize conditions for safety and yield.

Step 1: Synthesis of 2-Picoline-N-oxide

-

To a flask containing 2-picoline (1.0 mol), add glacial acetic acid (1.1 mol).

-

Heat the mixture to 70-80°C.

-

Slowly add hydrogen peroxide (30% aq., 1.3 mol) dropwise, maintaining the temperature.

-

Stir the reaction for 10-14 hours until TLC indicates the consumption of the starting material.[11]

-

Cool the reaction and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-picoline-N-oxide.

Step 2: Synthesis of 4-Nitro-2-picoline-N-oxide

-

Cool concentrated sulfuric acid (e.g., 300 mL) to 0°C in a flask equipped with a dropping funnel and stirrer.

-

Add 2-picoline-N-oxide (1.0 mol) portion-wise, keeping the temperature below 10°C.[8]

-

Add fuming nitric acid dropwise while maintaining the low temperature.

-

After the addition is complete, heat the mixture to 90-100°C for 4-5 hours.[10]

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitro-2-picoline-N-oxide.

Step 3: Synthesis of this compound

-

Suspend 4-nitro-2-picoline-N-oxide (1.0 mol) in a suitable solvent like phosphoryl chloride (POCl₃) or chloroform.

-

Heat the mixture to reflux for several hours. The rearrangement and chlorination occur in this step.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Basify the solution to a pH of 7-8 with a saturated sodium bicarbonate or sodium carbonate solution.[12]

-

Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).[12]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary reactive sites, which can be addressed with high selectivity.

-

The Chloromethyl Group: The carbon of the -CH₂Cl group is highly electrophilic. This is due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the 4-nitropyridine ring.[13] This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

-

The Pyridine Ring: The nitro group at the 4-position strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the positions ortho and para to it (the 3- and 5-positions) for nucleophilic aromatic substitution (SₙAr), although the chloromethyl group is typically more reactive.

General Reactivity Diagram

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. 312321-71-4 CAS MSDS (2-CHLOROMETHYL-4-NITRO-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 10. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 11. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 12. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 2-(Chloromethyl)-4-nitropyridine in Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] this compound is a key heterocyclic intermediate, valued for its dual reactivity that allows for sequential and directed chemical modifications. The presence of a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 4-position of the pyridine ring makes this compound a versatile scaffold. Pyridine derivatives, in general, are privileged structures in drug design, appearing in numerous FDA-approved drugs.[2] This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling protocols for this compound, offering a foundational understanding for its effective application in research and development.

Part 1: Molecular Identity and Structural Characteristics

A precise understanding of the molecular identity is the starting point for all chemical and pharmaceutical development.

-

IUPAC Name: this compound[]

-

Molecular Formula: C₆H₅ClN₂O₂[][5]

-

Synonyms: Pyridine, 2-(chloromethyl)-4-nitro-[4]

Structural Representation

The arrangement of functional groups dictates the molecule's reactivity and interactions. The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution, while the nitro group significantly influences the electronic properties of the pyridine ring.

Caption: Chemical structure of this compound.

Part 2: Core Physicochemical Properties

The physicochemical properties of an intermediate are critical determinants of its behavior in both reaction conditions and biological systems. These parameters influence everything from solubility and reaction kinetics to the ADME (absorption, distribution, metabolism, and excretion) profile of a final drug candidate.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 172.57 g/mol [][4] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| Boiling Point | 305.6°C at 760 mmHg (Predicted)[][4] | Important for purification by distillation and assessing thermal stability during reactions. |

| Density | 1.412 g/cm³ (Predicted)[][4] | Useful for calculating molar quantities from volumes and for process scale-up considerations. |

| Purity | Typically ≥95% | High purity is essential to avoid side reactions and ensure the quality of the final active pharmaceutical ingredient (API).[] |

Note: Some properties are predicted and should be confirmed experimentally.

Part 3: Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity, purity, and stability of this compound.

Standard Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water, coupled with UV detection (typically 200-280 nm), is a standard starting point.[6] The method must be validated for specificity, linearity, accuracy, and precision.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and a singlet for the chloromethyl (-CH₂Cl) protons.

-

¹³C NMR: Will show distinct peaks for each carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for identifying volatile impurities.[6]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key expected peaks include those for C-Cl, N-O (from the nitro group), and aromatic C-H and C=N stretching vibrations.

Analytical Workflow Diagram

Caption: Standard analytical workflow for characterization.

Part 4: Reactivity and Synthetic Utility

The synthetic value of this compound stems from its predictable reactivity.

-

Nucleophilic Substitution: The chloromethyl group is highly susceptible to Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making it an excellent tool for introducing the 4-nitropyridinylmethyl moiety into a target molecule.

-

Nitro Group Reduction: The nitro group can be easily reduced to an amino group (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This unmasks a nucleophilic site, opening avenues for further functionalization such as acylation, alkylation, or diazotization.

-

Stability: The compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][8] It is sensitive to moisture and strong bases, which can promote hydrolysis or elimination reactions.

Typical Reaction Pathway

Caption: Key reaction pathways utilizing the compound.

Part 5: Synthesis Protocol

While multiple synthetic routes exist, a common approach involves the modification of a readily available pyridine precursor. The synthesis of the related compound 2-chloro-4-nitropyridine often starts from 2-chloro-4-nitropyridine 1-oxide, which is deoxygenated using phosphorus trichloride.[9] A plausible synthesis for the target compound would involve the chlorination of 2-methyl-4-nitropyridine N-oxide.

Exemplary Synthesis of 2-Chloro-4-nitropyridine (Precursor)

This protocol illustrates a key deoxygenation step common in pyridine chemistry.

Reference: Adapted from ChemicalBook, Example 17.[9]

Objective: To synthesize 2-chloro-4-nitropyridine from 2-chloro-4-nitropyridine-1-oxide.

Materials:

-

2-chloro-4-nitropyridine-1-oxide (1.70 g, 9.74 mmol)

-

Anhydrous Chloroform (25 mL)

-

Phosphorus trichloride (4.2 mL, 48.7 mmol)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-4-nitropyridine-1-oxide in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser.

-

Slowly add phosphorus trichloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Neutralize the solution to a pH of 7-8 by adding saturated sodium bicarbonate solution.

-

Extract the aqueous phase twice with chloroform.

-

Combine the organic phases, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid product.[9]

Part 6: Safety and Handling

Proper handling is crucial due to the compound's potential hazards.

-

Hazard Statements: Classified as a combustible liquid.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It is also very toxic to aquatic life with long-lasting effects.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (tight-sealing safety goggles), and face protection.[7][11] In case of insufficient ventilation, wear respiratory protection with an appropriate filter for organic gases and vapors.[7][8]

-

Handling: Use only outdoors or in a well-ventilated area.[7] Wash hands and any exposed skin thoroughly after handling.[7] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7][8]

-

First Aid:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[7]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing. Call a POISON CENTER or doctor.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[7]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

-

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling Workflow

Caption: A workflow for the safe handling of the compound.

References

- ChemicalBook. (n.d.). 312321-71-4(2-CHLOROMETHYL-4-NITRO-PYRIDINE) Product Description.

- BOC Sciences. (n.d.). CAS 312321-71-4 this compound.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Echemi. (n.d.). 2-Chloromethyl-3,5-Dimethyl-4-Nitro Pyridine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-chloromethyl-3,5-dimethyl-4-nitropyridine.

- ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.

- CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Alfa Chemistry. (n.d.). CAS 312321-71-4 this compound.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

- BenchChem. (n.d.). Analytical Methods for the Detection and Quantification of 2-(Dichloromethyl)-4-methylpyridine: Application Notes and Protocols.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 4. 312321-71-4 CAS MSDS (2-CHLOROMETHYL-4-NITRO-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-4-nitropyridine from 2-Picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-nitropyridine is a pivotal building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it an invaluable intermediate for the synthesis of a diverse range of complex pharmaceutical agents. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of novel molecular architectures with potential therapeutic applications.

This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this compound, commencing from the readily available starting material, 2-picoline. The described synthetic route is structured to be logical and efficient, proceeding through key transformations including N-oxidation, regioselective nitration, and functional group interconversion. As senior application scientists, our focus extends beyond a mere recitation of steps; we delve into the causality behind experimental choices, offering insights into reaction mechanisms and providing self-validating protocols grounded in authoritative literature.

Overall Synthetic Pathway

The transformation from 2-picoline to this compound is a multi-step process designed to strategically functionalize the pyridine ring. The sequence begins with the activation of the pyridine ring through N-oxidation, which is essential for the subsequent electrophilic nitration at the C4 position. The final stage involves the conversion of the methyl group at the C2 position into the target chloromethyl group.

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Oxidation of 2-Picoline

Expertise & Rationale

The initial step in this synthetic sequence is the N-oxidation of 2-picoline. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution reactions such as nitration. The introduction of an N-oxide functionality dramatically alters the electronic properties of the ring. The oxygen atom donates electron density into the ring system through resonance, thereby activating the C2, C4, and C6 positions towards electrophilic attack.[1] This activation is crucial for the success of the subsequent nitration step. A common and effective method for this transformation is the use of peracetic acid, generated in situ from hydrogen peroxide and acetic acid.[2]

Experimental Protocol: Synthesis of 2-Picoline N-Oxide

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1.39 moles of 2-picoline.

-

Reagent Addition: While stirring the 2-picoline, add 1.50 moles of 40% peracetic acid via the dropping funnel at a rate that allows the reaction temperature to rise to and be maintained at approximately 85°C. This addition typically takes 50-60 minutes.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture. The reaction is exothermic, and the temperature will gradually decrease. Allow the mixture to cool to 40°C.

-

Work-up and Isolation: The excess acetic acid and peracetic acid are removed by warming the flask on a steam bath under a vacuum. The resulting crude 2-picoline N-oxide can be purified by vacuum distillation. The product is collected at 100–105°C/1mm Hg.[2]

Data Summary: N-Oxidation

| Parameter | Value |

| Starting Material | 2-Picoline |

| Key Reagents | 40% Peracetic Acid |

| Temperature | 85°C |

| Reaction Time | ~1 hour for addition, plus cooling |

| Product | 2-Picoline N-Oxide |

| Typical Yield | 78-83%[2] |

Step 2: Regioselective Nitration of 2-Picoline N-Oxide

Expertise & Rationale

With the pyridine ring activated by the N-oxide group, the next step is electrophilic nitration. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. This directing effect is a consequence of the resonance stabilization of the sigma complex intermediate formed during the attack at the C4 position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Experimental Protocol: Synthesis of 2-Methyl-4-nitropyridine N-Oxide

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to reach room temperature before use.[3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and an addition funnel, place 100 mmol of 2-picoline N-oxide. Heat the flask to 60°C.

-

Reagent Addition: Add the prepared nitrating mixture dropwise to the heated 2-picoline N-oxide over 30 minutes. The temperature may initially drop.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[3]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice. Neutralize the solution to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution. The precipitated yellow solid, 2-methyl-4-nitropyridine N-oxide, is collected by filtration.[1][3] The crude product can be purified by recrystallization from a toluene/chloroform mixture.[1]

Data Summary: Nitration

| Parameter | Value |

| Starting Material | 2-Picoline N-Oxide |

| Key Reagents | Fuming HNO₃, Concentrated H₂SO₄ |

| Temperature | 125-130°C |

| Reaction Time | 3 hours |

| Product | 2-Methyl-4-nitropyridine N-Oxide |

| Typical Yield | ~42%[3] |

Step 3: Conversion to this compound

This final stage of the synthesis is a two-part process involving a rearrangement of the N-oxide to introduce a hydroxyl group on the C2-methyl substituent, followed by a chlorination reaction.

Part A: Rearrangement to 2-(Hydroxymethyl)-4-nitropyridine

Expertise & Rationale

The conversion of the 2-methyl group into a functionalized side chain is achieved via a variation of the Boekelheide reaction.[1][4] When 2-methylpyridine N-oxides are treated with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride, a rearrangement occurs. The N-oxide oxygen attacks the anhydride, forming an activated intermediate. A subsequent intramolecular[5][5]-sigmatropic rearrangement, followed by elimination, leads to the formation of an ester of 2-(hydroxymethyl)pyridine. This ester can then be readily hydrolyzed under basic or acidic conditions to yield the desired 2-(hydroxymethyl)pyridine derivative. This method provides a reliable way to functionalize the alpha-methyl group of pyridine N-oxides.

Caption: Conceptual workflow of the Boekelheide rearrangement and hydrolysis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-4-nitropyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-nitropyridine N-oxide in an excess of acetic anhydride.

-

Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Anhydride: After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride. The acetic acid and any remaining acetic anhydride can be removed under reduced pressure.

-

Hydrolysis: The resulting crude 2-acetoxymethyl-4-nitropyridine is then subjected to hydrolysis. This can be achieved by heating the intermediate in an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).

-

Isolation: After hydrolysis, neutralize the solution and extract the product, 2-(hydroxymethyl)-4-nitropyridine, with a suitable organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

Data Summary: Rearrangement and Hydrolysis

| Parameter | Value |

| Starting Material | 2-Methyl-4-nitropyridine N-Oxide |

| Key Reagents | Acetic Anhydride, HCl or NaOH (for hydrolysis) |

| Temperature | Reflux |

| Product | 2-(Hydroxymethyl)-4-nitropyridine |

Part B: Chlorination of 2-(Hydroxymethyl)-4-nitropyridine

Expertise & Rationale

The final step is the conversion of the primary alcohol, 2-(hydroxymethyl)-4-nitropyridine, into the corresponding alkyl chloride. This is a standard functional group transformation. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, dissolve 2-(hydroxymethyl)-4-nitropyridine in a suitable inert solvent such as chloroform or dichloromethane in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice water. Neutralize the aqueous layer with a base such as sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product, this compound.

Data Summary: Chlorination

| Parameter | Value |

| Starting Material | 2-(Hydroxymethyl)-4-nitropyridine |

| Key Reagents | Thionyl Chloride (SOCl₂), optional DMF catalyst |

| Solvent | Chloroform or Dichloromethane |

| Temperature | Reflux |

| Product | This compound |

Conclusion

The synthesis of this compound from 2-picoline is a robust and logical multi-step process that is fundamental to the production of advanced pharmaceutical intermediates. This guide has detailed a reliable pathway, emphasizing the strategic rationale behind each transformation: N-oxidation for ring activation, regioselective nitration at the C4 position, and a two-step functionalization of the C2-methyl group via a Boekelheide-type rearrangement and subsequent chlorination. By adhering to these scientifically-validated protocols, researchers and drug development professionals can confidently and efficiently produce this critical synthetic building block.

References

-

Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 81(21), 5651–5655. [Link]

-

Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. [Link]

-

Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]

-

Integriertes Praktikum OC, 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). [Link]

Sources

Navigating the Procurement of 2-(Chloromethyl)-4-nitropyridine: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical step that underpins the success of their work. This guide provides an in-depth technical overview of sourcing 2-(Chloromethyl)-4-nitropyridine (CAS No. 312321-71-4) at a 97% purity level, a key building block in the synthesis of novel therapeutics. This document will explore supplier identification, quality assessment, and best practices for its application in a research and development setting.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates a reactive chloromethyl group at the 2-position and a nitro group at the 4-position of the pyridine ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of more complex molecules.[1][2] The pyridine scaffold itself is a privileged structure in drug design, appearing in numerous approved pharmaceuticals.[1][2]

The chloromethyl group serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functionalities, including amines, thiols, and alkoxides, to build diverse molecular architectures. The nitro group, an electron-withdrawing moiety, influences the reactivity of the pyridine ring and can be a precursor for the introduction of an amino group through reduction, opening up further synthetic possibilities.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 312321-71-4 | Alfa Chemistry, BOC Sciences |

| Molecular Formula | C₆H₅ClN₂O₂ | BOC Sciences[] |

| Molecular Weight | 172.57 g/mol | BOC Sciences[] |

Commercial Suppliers and Purity Considerations

Identifying a reliable supplier for this compound with a consistent purity of 97% or higher is paramount for reproducible research outcomes. Several chemical suppliers list this compound; however, stated purity levels can vary.

Potential Commercial Suppliers:

| Supplier | Stated Purity | CAS Number | Notes |

| Alchem Pharmtech | 98% | 312321-71-4 | Offers various pack sizes.[4] |

| BOC Sciences | 95% | 312321-71-4 | Provides custom synthesis services.[] |

| Alfa Chemistry | Not specified | 312321-71-4 | Inquire for specific purity.[1] |

| BLD Pharm | Not specified | 312321-71-4 | Provides safety information.[5] |

| Matrix Scientific | Not specified | 312321-71-4 | Lists the compound as an irritant.[6] |

It is crucial to note that while a purity of 97% is the target, some suppliers may offer higher purities, such as the 98% listed by Alchem Pharmtech.[4] For researchers requiring a strict 97% purity, it is advisable to contact suppliers directly to inquire about available batches or the feasibility of custom synthesis to meet this specification.

Quality Assessment and the Importance of the Certificate of Analysis (CoA)

Ensuring the quality of a chemical intermediate like this compound is a cornerstone of scientific integrity. The primary document for verifying quality is the Certificate of Analysis (CoA). While a specific CoA for a 97% purity batch of this compound is not publicly available, researchers should always request a lot-specific CoA from the supplier before purchase.

Key Parameters to Scrutinize on a CoA:

-

Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should clearly state the purity percentage and the analytical method used.

-

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure. The data should be consistent with the known structure of this compound.

-

Appearance: The physical state and color of the compound should be noted.

-

Solvent Content: Residual solvents from the synthesis and purification process should be identified and quantified.

-

Water Content: The Karl Fischer (KF) titration method is commonly used to determine the water content.

The following diagram illustrates a typical workflow for supplier and compound qualification:

Caption: Workflow for qualifying suppliers and incoming materials.

Applications in Drug Discovery and Development

Nitropyridines are valuable precursors for a wide array of bioactive molecules, including potential antitumor, antiviral, and anti-neurodegenerative agents.[2] The reactivity of this compound makes it a versatile starting material for the synthesis of substituted pyridines, which are key components of many drug candidates.

Generalized Experimental Protocol for Nucleophilic Substitution:

The following is a generalized protocol for the reaction of this compound with a generic nucleophile (Nu-H). This should be adapted and optimized for specific substrates and reaction conditions.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran)

-

Base (e.g., triethylamine, potassium carbonate, or sodium hydride, if required)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the nucleophile in the chosen anhydrous solvent under an inert atmosphere, add the base (if necessary) and stir for a predetermined time at the appropriate temperature.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation to yield the desired substituted pyridine.

The following diagram illustrates the core reaction:

Caption: Generalized nucleophilic substitution using this compound.

Safety and Handling

General Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

The successful procurement of high-purity this compound is a critical enabler for research and development in the pharmaceutical and life sciences sectors. By carefully selecting suppliers, rigorously evaluating the quality of the material through the Certificate of Analysis and in-house testing, and adhering to safe handling practices, researchers can confidently utilize this versatile building block in the synthesis of novel and potentially life-changing molecules.

References

Please note that while I have provided a list of potential suppliers, direct contact and verification of product specifications are essential before any purchase. The experimental protocol is a general guideline and should be adapted to specific laboratory conditions and target molecules.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 312321-71-4|this compound|BLD Pharm [bldpharm.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-4-nitropyridine: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(Chloromethyl)-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a multi-faceted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis of substituted pyridine derivatives.[2][3]

The accurate characterization of synthetic intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients. This guide offers a foundational framework for the spectroscopic assessment of this compound, enabling unambiguous identification and purity assessment.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. The presence of an electron-withdrawing nitro group and a chloromethyl substituent significantly influences the electronic environment of the pyridine ring, which is reflected in its NMR, IR, and MS spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the pyridine ring.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.4 | d | ~5.2 | 1H |

| H-5 | ~8.0 | dd | ~5.2, 2.0 | 1H |

| H-6 | ~8.8 | d | ~2.0 | 1H |

| -CH₂Cl | ~4.8 | s | - | 2H |

-

H-6: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton.

-

H-3: This proton is ortho to the nitro group and will also be significantly deshielded.

-

H-5: This proton is meta to the nitro group and ortho to the nitrogen, leading to an intermediate chemical shift.

-

-CH₂Cl: The protons of the chloromethyl group are expected to appear as a singlet in the aliphatic region, shifted downfield due to the adjacent chlorine atom and the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-3 | ~122 |

| C-4 | ~150 |

| C-5 | ~118 |

| C-6 | ~152 |

| -CH₂Cl | ~45 |

The chemical shifts of the aromatic carbons are influenced by the substituents and the heteroatom. The carbon bearing the nitro group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro group, the C-Cl bond, and the aromatic ring.

Experimental Protocol: IR Analysis

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ar-H Stretch | 3100-3000 | Medium-Weak |

| C-H Stretch (-CH₂Cl) | 2960-2850 | Medium-Weak |

| C=N, C=C Stretch | 1600-1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-N Stretch | 1200-1100 | Medium |

| C-Cl Stretch | 800-600 | Strong |

The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[4] The C-Cl stretching vibration will also be a prominent feature.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS Analysis

Instrumentation and Parameters:

-

Ionization Technique: Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, and Electron Ionization (EI) for fragmentation analysis.[6]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

ESI Conditions:

-

Solvent: Acetonitrile/water with 0.1% formic acid.

-

Mode: Positive ion mode.

-

-

EI Conditions:

-

Electron Energy: 70 eV.

-

Predicted Mass Spectral Data

The molecular formula of this compound is C₆H₅ClN₂O₂.[][8] The nominal molecular weight is 172 g/mol .

Expected Key Ions:

| m/z | Ion | Description |

| 172/174 | [M]⁺˙ | Molecular ion (EI) or [M+H]⁺ (ESI). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observed. |

| 137 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M-NO₂]⁺ | Loss of the nitro group. |

| 91 | [M-Cl-NO₂]⁺ | Subsequent loss of the nitro group after chlorine loss. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=9];M [label="[C₆H₅ClN₂O₂]⁺˙\nm/z = 172/174", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_Cl [label="[C₆H₅N₂O₂]⁺\nm/z = 137"]; M_NO2 [label="[C₆H₅ClN]⁺˙\nm/z = 126/128"]; M_Cl_NO2 [label="[C₆H₅N]⁺˙\nm/z = 91"];

M -> M_Cl [label="- Cl"]; M -> M_NO2 [label="- NO₂"]; M_Cl -> M_Cl_NO2 [label="- NO₂"]; }

Figure 2: Predicted Fragmentation Pathway of this compound in EI-MS.

The presence of the chlorine isotope pattern in the molecular ion and any chlorine-containing fragments is a key diagnostic feature in the mass spectrum.[6]

Conclusion

The combination of NMR, IR, and MS provides a robust analytical toolkit for the comprehensive characterization of this compound. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition. By understanding the key spectral features and fragmentation patterns, researchers can confidently identify this important synthetic intermediate, assess its purity, and ensure the integrity of their chemical processes. The principles and data presented serve as a valuable reference for scientists and professionals in the fields of chemical synthesis and drug development.

References

- Benchchem. A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.

- Kumar, V., & Chandra, S. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.

- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.

- ChemicalBook. 2-Chloro-4-nitropyridine(23056-36-2) 1H NMR spectrum.

- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine.

- BOC Sciences. CAS 312321-71-4 this compound.

- PubChem. 2-(Chloromethyl)-3-methyl-4-nitropyridine.

- Alfa Chemistry. CAS 312321-71-4 this compound.

- Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.

- ChemicalBook. 2-Chloro-4-nitropyridine synthesis.

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.

- Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.

- BLD Pharm. 23056-36-2|2-Chloro-4-nitropyridine.

- Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- NIST WebBook. 2-(Benzylamino)-5-nitropyridine.

- ChemicalBook. 4-Nitropyridine(1122-61-8)IR1.

- NIST WebBook. Pyridine.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 4-Nitropyridine(1122-61-8) IR Spectrum [chemicalbook.com]

- 5. Pyridine [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-nitropyridine: Synthesis, Structure, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-(Chloromethyl)-4-nitropyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chloromethyl group and an electron-withdrawing nitro group, offers a versatile platform for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable intermediate in the construction of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, molecular structure, reactivity, and applications of this compound, with a focus on its role in drug development.

Molecular Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[] Its chemical structure consists of a pyridine ring with a chloromethyl group (-CH₂Cl) at the 2-position and a nitro group (-NO₂) at the 4-position.

Key Structural Identifiers:

-

CAS Number: 312321-71-4[]

-

Molecular Formula: C₆H₅ClN₂O₂[]

-

Molecular Weight: 172.57 g/mol []

-

SMILES: C1=CN=C(C=C1[O-])CCl[]

-

InChI: InChI=1S/C6H5ClN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2[]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the chloromethyl group towards nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source(s) |

| Molecular Weight | 172.57 g/mol | [] |

| Boiling Point | 305.6°C at 760 mmHg | [] |

| Density | 1.412 g/cm³ | [] |

| Purity (Typical) | >95% | [] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available picoline derivative. A common and logical synthetic pathway involves the N-oxidation of 2-methyl-4-nitropyridine, followed by chlorination of the methyl group. This approach provides good control over the regioselectivity of the final product.

Step 1: Synthesis of 2-Methyl-4-nitropyridine N-oxide

The initial step involves the nitration of 2-methylpyridine N-oxide. This reaction is a classic example of electrophilic aromatic substitution on a pyridine N-oxide, where the N-oxide group directs the incoming nitro group to the 4-position.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

-

Slowly add 2-methylpyridine N-oxide portion-wise, maintaining the temperature below 10 °C.

-

To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-4-nitropyridine N-oxide.[3][4]

Causality Behind Experimental Choices:

-

The use of a strong acid mixture (sulfuric and nitric acid) is essential for the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

-

The N-oxide functionality increases the electron density of the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack compared to the parent pyridine.

-

Careful temperature control is crucial to prevent over-nitration and other side reactions, ensuring a higher yield of the desired product.

Step 2: Chlorination of 2-Methyl-4-nitropyridine N-oxide

The second step involves the conversion of the methyl group of 2-methyl-4-nitropyridine N-oxide to a chloromethyl group. This is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-nitropyridine N-oxide in an excess of phosphoryl chloride.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphoryl chloride by slowly adding it to crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.[1]

Causality Behind Experimental Choices:

-

Phosphoryl chloride is a powerful chlorinating agent that also facilitates the deoxygenation of the N-oxide. The reaction proceeds through a rearrangement mechanism.

-

The use of excess phosphoryl chloride ensures the complete conversion of the starting material.

-

The quenching and neutralization steps are critical for safety and for isolating the product in its free base form.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. A singlet in the range of 4.5-5.0 ppm is anticipated for the two protons of the chloromethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitro group will be significantly deshielded and appear at a high chemical shift. The carbon of the chloromethyl group will resonate in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two functional groups: the chloromethyl group and the nitro group, both attached to an electron-deficient pyridine ring.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the pyridine ring and the 4-nitro group enhances the electrophilicity of the methylene carbon, making it an excellent site for attack by a wide range of nucleophiles.[5]

Common nucleophiles include:

-

Amines: Primary and secondary amines react readily to form the corresponding 2-(aminomethyl)-4-nitropyridines, which are valuable intermediates for further elaboration.

-

Thiols: Thiolates react to form thioethers.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers.

-

Cyanide: The cyanide ion can be introduced to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions of the Nitro Group

The nitro group at the 4-position can undergo several important transformations, most notably reduction to an amino group. This transformation is a key step in many synthetic sequences, as it introduces a versatile amino functionality that can be further modified.

Reduction of the Nitro Group:

The reduction of the nitro group to an amine can be achieved using various reducing agents, such as:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[6]

-

Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid.

The resulting 4-amino-2-(chloromethyl)pyridine is a bifunctional molecule with two reactive sites for further synthetic diversification.

Caption: Key reactivity pathways of this compound.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of several classes of pharmaceuticals. The pyridine scaffold is a common motif in many approved drugs, and the versatile reactivity of this building block makes it attractive for constructing these complex molecules.[7]

One of the most notable applications of related chloromethyl nitropyridine derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. For instance, the synthesis of lansoprazole involves a key intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which is synthesized via a pathway involving nitration and chloromethylation of a lutidine precursor.[8] While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of such complex heterocyclic systems.

Furthermore, the introduction of an amino group via the reduction of the nitro functionality opens up possibilities for its use in the synthesis of kinase inhibitors, antivirals, and other targeted therapies where a substituted aminopyridine core is a key pharmacophore.

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related compounds such as 2-chloro-5-nitropyridine provides essential guidance.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity, stemming from the strategically placed chloromethyl and nitro groups on the pyridine ring, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development. A thorough understanding of the principles outlined herein will enable the effective utilization of this important chemical intermediate in the creation of novel and impactful medicines.

References

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.

-

Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- Google Patents. (n.d.). US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.

-

University of Calgary. (n.d.). A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

-

Eureka. (n.d.). Industrial preparation method of pantoprazole intermediate pyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

ChemSynthesis. (n.d.). 4-nitropyridine. Retrieved from [Link]

Sources

- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. memorial.scholaris.ca [memorial.scholaris.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

Stability and Storage of 2-(Chloromethyl)-4-nitropyridine: A Technical Guide

This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-(Chloromethyl)-4-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Understanding the chemical's inherent reactivity and degradation pathways is paramount for ensuring its quality, shelf-life, and the safety of laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development who handle this compound.

Core Chemical Profile and Inherent Reactivity

This compound is a bifunctional molecule, with its reactivity largely dictated by the interplay between the pyridine ring, the nitro group, and the chloromethyl substituent. The pyridine ring, being an electron-withdrawing heterocycle, and the strongly electron-withdrawing nitro group at the 4-position, significantly enhance the electrophilicity of the carbon atom in the chloromethyl group.[1] This makes the compound highly susceptible to nucleophilic substitution reactions, which is a cornerstone of its utility in synthesis but also a primary driver of its instability if not handled and stored correctly.

The primary reactive center is the benzylic-like carbon of the chloromethyl group, which readily undergoes SN2 displacement by a wide range of nucleophiles.[2] This inherent reactivity is the central consideration for its stable storage.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the stability of this compound, leading to its degradation. The principal degradation pathways are hydrolysis and nucleophilic attack by other ambient species.

Moisture and Hydrolysis

The presence of water or atmospheric moisture is a critical factor in the degradation of this compound. The chloromethyl group can undergo hydrolysis to form the corresponding hydroxymethyl derivative, 2-(Hydroxymethyl)-4-nitropyridine, and hydrochloric acid. This reaction can be accelerated by elevated temperatures. A similar mechanism is observed in related dichloromethylpyridine compounds, which hydrolyze to form aldehydes and carboxylic acids.[3]

Incompatible Materials

Due to its electrophilic nature, this compound is incompatible with a range of substances. Contact with these materials can lead to rapid degradation, potentially with the generation of heat and hazardous byproducts.

-

Strong Oxidizing Agents: These can react exothermically with the compound, leading to decomposition.[4]

-

Strong Acids and Bases: While the pyridine ring itself has basic properties, strong acids and bases can catalyze degradation reactions.[5] Bases, in particular, can act as nucleophiles, directly attacking the chloromethyl group.

-

Nucleophiles: Amines, alcohols, and thiols will readily react with this compound, leading to the formation of new adducts. While this is the desired reactivity in a controlled synthetic setting, unintended contact during storage will lead to impurity formation.

Temperature and Light

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on information from safety data sheets and an understanding of the compound's chemical reactivity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[6] Ambient temperature is generally acceptable, but refrigeration (2-8 °C) is often preferred for long-term storage. | To minimize the rate of potential degradation reactions, such as hydrolysis and decomposition. |

| Atmosphere | Store in a tightly closed container.[4][7] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] | To prevent exposure to atmospheric moisture, which can lead to hydrolysis.[3] An inert atmosphere displaces oxygen, reducing the risk of oxidation. |

| Light | Store in a dark place, protected from direct sunlight.[8] | To prevent potential photodegradation. |

| Location | Store in a dry and well-ventilated area.[7][8] The storage area should be secured and locked up.[5][7] | To ensure a low-humidity environment and to safely disperse any potential vapors. Secure storage prevents unauthorized access. |

| Container | Store in the original, tightly sealed container.[6] Ensure the container material is compatible (e.g., glass or other non-reactive materials). | To prevent contamination and ensure proper containment. |

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols during handling is essential.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[9] A laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate safety glasses with side-shields or chemical safety goggles.[10] A face shield may be necessary for operations with a higher risk of splashing.

-

Skin Protection: Wear impervious gloves (e.g., nitrile gloves) and a lab coat or other protective clothing to prevent skin contact.[7][9]

-

Respiratory Protection: If handling outside of a fume hood or if dusts/vapors are generated, use a NIOSH or European Standard EN 149 approved respirator.[7]

Safe Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Wash hands and any exposed skin thoroughly after handling.[5][10]

-

Do not eat, drink, or smoke when using this product.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

Experimental Protocols: Safe Dispensing and Handling

The following protocol outlines the steps for safely weighing and dispensing this compound in a laboratory setting.

Protocol Steps:

-

Preparation:

-

Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

-

Confirm that a compatible waste container is available.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

-

Don Personal Protective Equipment (PPE):

-

Put on a lab coat, chemical-resistant gloves, and safety goggles.

-

-

Equilibrate the Compound:

-

If the compound has been stored under refrigeration, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

-

-

Dispensing in a Fume Hood:

-

Place the sealed container of this compound, a clean weighing vessel, and any necessary tools (spatula, etc.) inside the fume hood.

-

Slowly open the container.

-

Carefully weigh the desired amount of the compound into the weighing vessel. Avoid creating dust.

-

-

Container Sealing and Storage:

-

Securely close the lid of the this compound container. If the container was purged with inert gas, re-purge before sealing for long-term storage.

-

Return the container to its designated cool, dry, dark, and secure storage location.

-

-

Cleanup:

-

Clean any residual compound from the spatula and the weighing area within the fume hood.

-

Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

-

-

Final Steps:

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

By adhering to these storage and handling guidelines, the chemical integrity of this compound can be maintained, ensuring reliable results in research and development while prioritizing the safety of all personnel.

References

- BenchChem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.

- Jubilant Ingrevia. (n.d.). Safety Data Sheet.

- BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine.

- Washington State University. (n.d.). Hazard Assessment for Pyridine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitropyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Echemi. (n.d.). 2-Chloro-4-nitropyridine SDS.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-5-chloro-3-nitropyridine.

- Loba Chemie. (2023). Pyridine for Synthesis Safety Data Sheet.

- Carl ROTH. (2025). Safety Data Sheet: Pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

reported biological activity of 2-(Chloromethyl)-4-nitropyridine derivatives

An In-depth Technical Guide to the Reported Biological Activity of 2-(Chloromethyl)-4-nitropyridine Derivatives

Foreword for the Modern Drug Discovery Professional

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2][3] Its presence in approximately 14% of FDA-approved N-heterocyclic drugs speaks to its versatile and favorable pharmacological properties.[1][2] When functionalized, the pyridine scaffold gives rise to a vast chemical space with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4]